molecular formula C11H10BrN5 B1667796 Brimonidine CAS No. 59803-98-4

Brimonidine

Cat. No. B1667796
CAS RN: 59803-98-4
M. Wt: 292.13 g/mol
InChI Key: XYLJNLCSTIOKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323204B1

Procedure details

A sealable reaction tube was charged with 5-bromo-6-(2-imidazolin-2-ylamino) quinoxaline (104 mg., 0.36 mmol) (prepared as noted above), tetramethyl tin (214 mg., 1.2 mmol) and (Ph3P)2PdCl2 (10 mg) and dry dimethylformamide (2 ml) in a reaction tube. The reaction mixture was purged with dry nitrogen gas. The tube was sealed and heated to 145° C. for 6 hours. The reaction mixture was cooled to room temperature and the solvent removed in vacuo. The dark brown residue was chromatographed (SiO2; 5/1 CHCl3/CH3OH saturated with NH3 (g)) to yield 46.5 mg (53%) of the title compound as a light yellow solid. An analytical sample was prepared by recrystallization from CHCl3/CH3OH and had a melting point of 183-186° C. The title compound was characterized by 1H and 13CNMR and mass spectral analysis.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([NH:12][C:13]2[NH:14][CH2:15][CH2:16][N:17]=2)=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[CH:5][CH:6]=[N:7]2.[CH3:18][Sn](C)(C)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C)C=O>[CH3:18][C:2]1[C:11]([NH:12][C:13]2[NH:14][CH2:15][CH2:16][N:17]=2)=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[CH:5][CH:6]=[N:7]2 |^1:25,44|

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
BrC1=C2N=CC=NC2=CC=C1NC=1NCCN1
Name
Quantity
214 mg
Type
reactant
Smiles
C[Sn](C)(C)C
Name
Quantity
10 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with dry nitrogen gas
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The dark brown residue was chromatographed (SiO2; 5/1 CHCl3/CH3OH saturated with NH3 (g))

Outcomes

Product
Name
Type
product
Smiles
CC1=C2N=CC=NC2=CC=C1NC=1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.